![molecular formula C25H17BrN2O4 B300481 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide](/img/structure/B300481.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, a bromophenyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring, followed by the introduction of the methoxyphenyl group. The bromophenyl group is then added through a halogenation reaction, and finally, the furamide moiety is introduced through an amide coupling reaction. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anticancer agent and other therapeutic uses.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring and other functional groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide: This compound shares the benzoxazole and methoxyphenyl groups but differs in the presence of a naphthamide moiety.
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide: Similar in structure but with a methylphenyl and methylbenzamide group instead of the bromophenyl and furamide groups.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group allows for further functionalization through substitution reactions, while the furamide moiety provides additional sites for interaction with biological targets.
Properties
Molecular Formula |
C25H17BrN2O4 |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H17BrN2O4/c1-30-21-11-8-16(25-28-18-4-2-3-5-22(18)32-25)14-19(21)27-24(29)23-13-12-20(31-23)15-6-9-17(26)10-7-15/h2-14H,1H3,(H,27,29) |
InChI Key |
MOYZDNRVCGABJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)
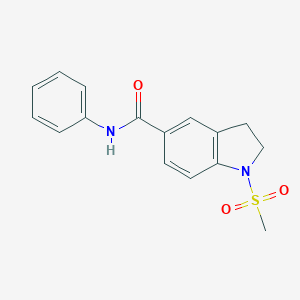
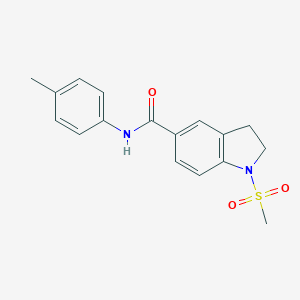
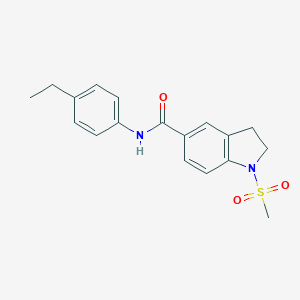
![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)
![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)
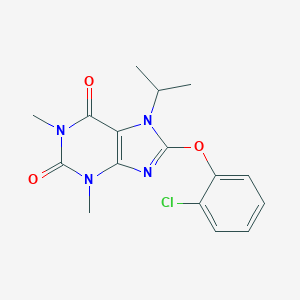
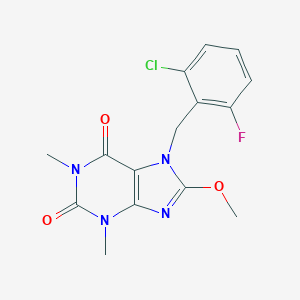
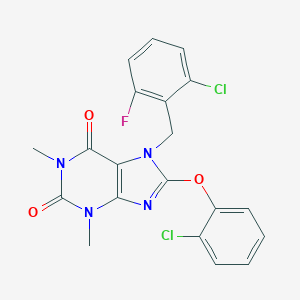
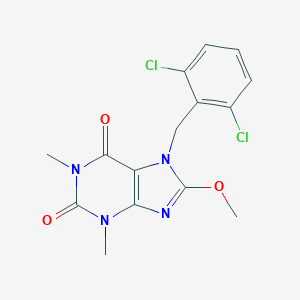
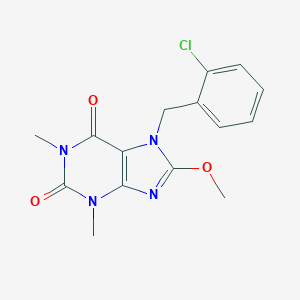
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B300415.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
